molecular formula C7H18N2 B3157994 N1-(sec-Butyl)-1,3-propanediamine CAS No. 854650-36-5

N1-(sec-Butyl)-1,3-propanediamine

Cat. No. B3157994
CAS RN: 854650-36-5
M. Wt: 130.23 g/mol
InChI Key: RGAYJNGHWOMPBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N1-(sec-Butyl)-1,3-propanediamine” can be inferred from its name. The “sec-Butyl” part refers to a four-carbon alkyl radical or substituent group derived from butane . The “1,3-propanediamine” part suggests a three-carbon chain with amine (-NH2) groups attached at the first and third carbon atoms .

Scientific Research Applications

Structural Studies

  • Organoboron Compounds : 1,3-propanediamine derivatives have been utilized in the preparation of crystalline organoboron compounds. These compounds, such as N,N′-di-tert-butyl-N,N′-dihydroxypropane-1,3-diamine(O-B)ethoxydiphenylborane, demonstrate interesting structural properties (Kliegel, Lubkowitz, Rettig, & Trotter, 1992).

Medicinal Chemistry

  • Cytotoxic Action : Novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules have shown potent antitumor activity, particularly in human glioma cells. This research provides insights into the application of 1,3-propanediamine derivatives in cancer treatment (Savić et al., 2014).

Materials Science

  • CO2 Adsorbents : Derivatives of 1,3-propanediamine have been used in the synthesis of CO2 adsorbents. The adsorption performance and stability of these adsorbents, such as N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, have shown promise in carbon capture technologies (Sim, Pacia, & Ko, 2020).

Chemical Synthesis

  • Synthesis of Complex Molecules : The synthesis of complexes like alternating μ1,1 and μ1,3 azido bridged Cu(ii) and Ni(ii) chains using N-methyl-1,3-propanediamine has been reported. This work is relevant in the field of coordination chemistry and the development of new materials (Bhowmik et al., 2014).

Spectroscopy

  • NMR Spectra Studies : Research on the nuclear magnetic resonance (NMR) spectra of related alkylene-substituted diethylamines, including N1, N1-diethyl-2,2-dimethylpropane-1,3-diamine, has been carried out. Such studies are significant for understanding the structural and electronic properties of these compounds (Freifelder, Mattoon, & Kriese, 1967).

Catalysis

  • Oxidative Carbonylation : The W(CO)(6)-catalyzed oxidative carbonylation of 1,3-propanediamine has been explored. This research contributes to the field of catalysis, particularly in the synthesis of cyclic ureas (Qian et al., 1999).

Thermodynamics

  • Excess Enthalpies : Studies on the molar excess enthalpies of mixtures of 1,2- and 1,3-propanediamine with propanediol have been conducted, which are important in the field of thermodynamics and material science (Kimura et al., 1998).

Neurochemistry

  • Polyamine Turnover in Brain : Research involving the use of inhibitors of polyamine oxidase, such as N1,N2-bis-(2,3-butadienyl)-1,4-butanediamine, has shed light on polyamine turnover in the brain. This has implications in neurochemistry and pharmacology (Seiler & Bolkenius, 1985).

properties

IUPAC Name

N'-butan-2-ylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-3-7(2)9-6-4-5-8/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAYJNGHWOMPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(sec-Butyl)-1,3-propanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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